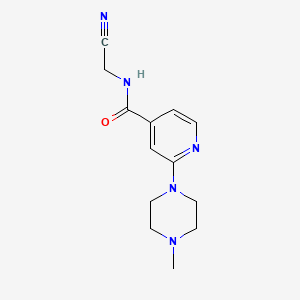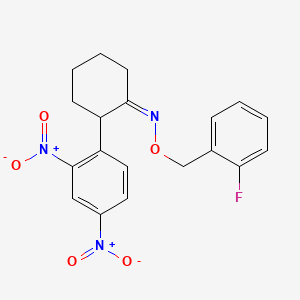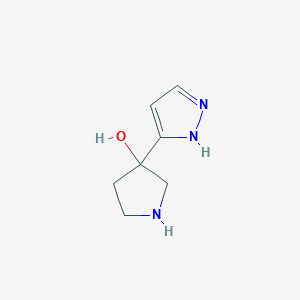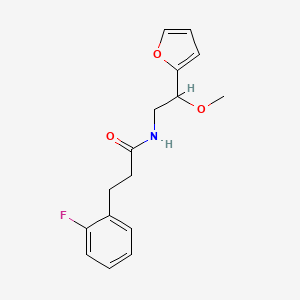
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide, also known as CMPD22, is a small molecule inhibitor that has been developed for use in scientific research. It has been shown to have potential applications in the fields of cancer research, neuroscience, and drug discovery.
Mechanism of Action
The exact mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and signaling pathways. It has been shown to have effects on various cellular processes, including apoptosis, cell cycle progression, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research area being studied. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been shown to have effects on neurotransmitter signaling and synaptic plasticity. In drug discovery, it has been used to identify new drug targets and to screen potential drug candidates.
Advantages and Limitations for Lab Experiments
One advantage of using N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and analysis of specific cellular processes. However, one limitation is that it may not be effective in all cell types or research areas, and may require further optimization or modification for specific applications.
Future Directions
There are many potential future directions for research involving N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide. One area of interest is in the development of new cancer treatments, using this compound as a potential candidate for targeted therapy. Another area of interest is in the study of neurological disorders, where this compound may have potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be needed to optimize the synthesis and use of this compound in various research areas, and to identify new potential applications for this small molecule inhibitor.
Synthesis Methods
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact process may vary depending on the laboratory and equipment used, but typically involves the use of solvents, reagents, and catalysts.
Scientific Research Applications
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide has been shown to have potential applications in a variety of scientific research areas. In cancer research, it has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for use in cancer treatments. In neuroscience, it has been shown to have effects on the central nervous system, making it a potential candidate for use in the treatment of neurological disorders. In drug discovery, it has been used to identify new drug targets and to screen potential drug candidates.
properties
IUPAC Name |
N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-17-6-8-18(9-7-17)12-10-11(2-4-15-12)13(19)16-5-3-14/h2,4,10H,5-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWZFYUKHOMFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)
![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)





![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)